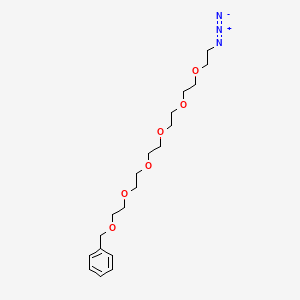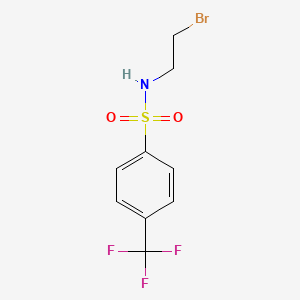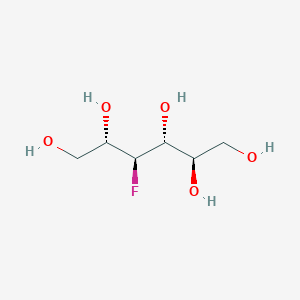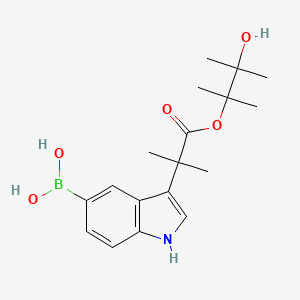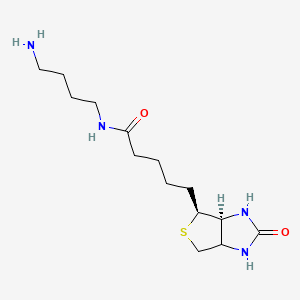
2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene typically involves the bromination and fluorination of a suitable aromatic precursor. One common method includes the following steps:
Ethoxylation: The attachment of ethoxy groups through an etherification reaction using ethyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may serve as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. It may be used to create novel pharmaceuticals with specific therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials. It may also be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene depends on its specific application
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting their activity and function.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Chemical Reactivity: Its halogenated aromatic structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(2,2-diethoxyethoxy)-1-methoxybenzene
- 2-Bromo-4-(2,2-diethoxyethoxy)-1-methylbenzene
- 1-Bromo-4-(2,2-diethoxyethoxy)benzene
Uniqueness
2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. The combination of these halogens with ethoxy groups makes it a versatile compound for various synthetic and research applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C12H16BrFO3 |
|---|---|
Molecular Weight |
307.16 g/mol |
IUPAC Name |
2-bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-9-5-6-11(14)10(13)7-9/h5-7,12H,3-4,8H2,1-2H3 |
InChI Key |
LIXKPOLDKKJLFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC(=C(C=C1)F)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


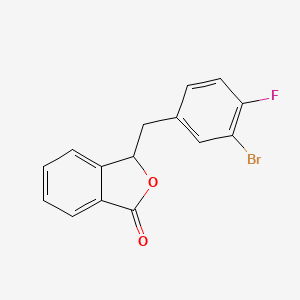
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)
![1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11827813.png)

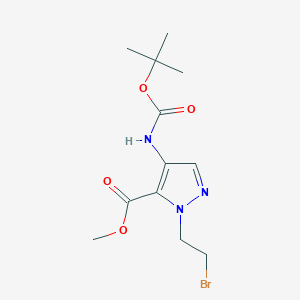
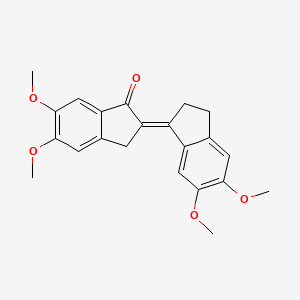
![(4R)-Methyl 4-((3R,5R,8R,10S,13R,14S,17R)-3-acetoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827839.png)
